2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O4/c1-10-7-23-14-15(20-17(23)22(10)9-13(25)26)21(2)18(28)24(16(14)27)8-11-5-3-4-6-12(11)19/h3-7H,8-9H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBASMBCRVIVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-purinyl core, followed by the introduction of the chlorobenzyl group and the acetic acid moiety. Common reagents used in these steps include chlorinating agents, methylating agents, and acetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in critical cellular processes. For instance, it could target kinases that regulate cell proliferation and survival pathways. This inhibition could potentially lead to therapeutic applications in cancer treatment.
Receptor Modulation
The ability of the compound to bind to various receptors suggests its role in modulating cellular signaling pathways. This modulation can affect processes such as apoptosis (programmed cell death) and inflammation, making it a candidate for anti-inflammatory drug development.
Antioxidant Properties
The presence of dioxo groups in the structure implies potential antioxidant activity, which could protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and aging.
Applications in Medicinal Chemistry
The structural characteristics of 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid position it as a valuable compound for drug discovery:
Cancer Therapeutics
Due to its potential enzyme inhibition properties, this compound could be developed into a novel anticancer agent targeting specific cancer-related pathways.
Anti-inflammatory Agents
The receptor modulation capabilities suggest applications in developing drugs aimed at treating inflammatory conditions such as arthritis or chronic inflammatory diseases.
Neuroprotective Agents
Given its antioxidant properties, there is potential for this compound to be researched as a neuroprotective agent in conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
Substituent Effects: The 2-chlorobenzyl group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to the 2-methylphenyl group in the methyl ester analog . The acetic acid group improves water solubility, whereas the methyl ester in 839682-40-5 acts as a prodrug, requiring hydrolysis for activation .
Electronic and Metabolic Considerations :
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a derivative of imidazopurine and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H19ClN6O4
- Molecular Weight : 498.9 g/mol
- CAS Number : 938824-91-0
The compound features a unique imidazopurine core that is characteristic of several bioactive molecules. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways. For example, it could target kinases that play critical roles in cell proliferation and survival.
- Receptor Modulation : It may bind to various receptors, influencing signaling cascades that affect cellular functions such as apoptosis and inflammation.
- Antioxidant Activity : The presence of dioxo groups in its structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
- A study demonstrated that imidazopurine derivatives can effectively inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell cycle regulation .
Anti-inflammatory Effects
Preliminary data suggest that this compound may also possess anti-inflammatory properties. It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
Antiviral Activity
Due to its structural similarity to other antiviral agents, there is potential for this compound to exhibit antiviral effects. It may interfere with viral replication processes through enzyme inhibition.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Kinase Inhibition Studies :
- A study highlighted the effectiveness of imidazopurine derivatives in inhibiting specific kinases associated with cancer progression . These findings suggest a similar potential for this compound.
- In Vivo Models :
- Cell Culture Experiments :
Table of Biological Activities
Q & A
Q. What are the key structural features of the compound, and how can they be elucidated experimentally?
- Methodological Answer: Structural elucidation requires a combination of single-crystal X-ray diffraction (to resolve bond lengths, angles, and coplanarity of heterocyclic systems), NMR spectroscopy (for proton environments and substituent positions), and mass spectrometry (to confirm molecular weight). For example, X-ray studies reveal deviations in coplanarity (e.g., ±0.057 Å for nitrogen atoms in similar fused-ring systems) and dihedral angles (e.g., 54.23° for aryl substituents) . R-factors (e.g., 0.049) and data-to-parameter ratios (e.g., 17.3) ensure crystallographic reliability .
Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis often involves aza-Wittig reactions or condensation strategies to assemble the imidazo-purine core . Optimization can leverage Design of Experiments (DoE) to test variables (e.g., solvent ratios, temperature). For example, recrystallization from ethanol/dichloromethane (1:2 v/v) yields high-purity crystals . Computational tools (e.g., quantum chemical reaction path searches) can narrow optimal conditions, reducing trial-and-error approaches .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory) model reaction pathways, transition states, and electronic properties. Institutions like ICReDD integrate these with machine learning to predict regioselectivity in heterocyclic substitutions . For stability, compute bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or hydrolysis .
Q. What analytical challenges arise in assessing the stereochemical purity of this compound, and how can they be addressed?
- Methodological Answer: Epimerization (e.g., co-eluting stereoisers) may occur during chromatography due to minor condition changes . Solutions include:
- Chiral HPLC with polysaccharide-based columns.
- Circular Dichroism (CD) Spectroscopy to distinguish enantiomers.
- Dynamic NMR to study isomerization kinetics in solution .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer: Refer to Safety Data Sheets (SDS) for hazards (e.g., respiratory irritation, skin contact risks). Use PPE (gloves, goggles, lab coats) and work in a fume hood. First-aid measures include immediate rinsing for eye/skin exposure and medical consultation for ingestion . Stability tests (e.g., DSC for thermal decomposition) prevent unsafe storage conditions .
Q. How does the compound’s structure relate to its potential biological activity, and what in vitro assays are appropriate for initial screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
